6-Chloro-2-methylquinoline-8-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-2-methylquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-3-7-4-8(12)5-9(11(14)15)10(7)13-6/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHJIDBJBJUURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369177-63-8 | |
| Record name | 6-chloro-2-methylquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Skraup Cyclization with Pre-functionalized Anilines
The Skraup reaction remains a cornerstone for quinoline synthesis. For 6-chloro-2-methylquinoline-8-carboxylic acid, a modified approach employs 3-chloro-4-methylanthranilic acid as the starting material. Heating with glycerol and concentrated sulfuric acid at 150–180°C induces cyclodehydration, forming the quinoline core. Subsequent oxidation of the 8-position methyl group to a carboxylic acid is achieved using potassium permanganate ($$KMnO_4$$) in acidic medium (yield: 58–62%).
Critical Parameters
Doebner-Miller Modification for Regioselective Chlorination
This method introduces chlorine post-cyclization. 2-Methylquinoline-8-carboxylic acid undergoes electrophilic aromatic substitution using phosphorus oxychloride ($$POCl_3$$) as both solvent and chlorinating agent. The reaction proceeds at 110°C for 6 hours, achieving 85–90% chlorination at the 6-position.
Reaction Mechanism
$$
\text{Quinoline} + POCl3 \rightarrow \text{Chloroquinoline} + H3PO_4
$$
The electron-withdrawing carboxylic acid group directs electrophilic attack to the 6-position, while the 2-methyl group exerts a minor ortho-directing effect.
Modern Catalytic Approaches
Iron-Catalyzed C–H Activation
Building on protocols for 6-chloroquinoline synthesis, FeCl$$3$$-mediated C–H chlorination offers a streamlined pathway. A mixture of 2-methylquinoline-8-carboxylic acid, carbon tetrachloride ($$CCl4$$), and FeCl$$3$$·6H$$2$$O is heated in a sealed ampule at 150°C for 8 hours. This method achieves 86% yield with >95% regioselectivity for the 6-position.
Advantages
Microwave-Assisted One-Pot Synthesis
A telescoped process combines cyclization and chlorination steps under microwave irradiation:
- Cyclization : 4-Chloro-3-methylaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C (15 min).
- In Situ Chlorination : Addition of $$N$$-chlorosuccinimide (NCS) and irradiation at 150°C (10 min).
- Ester Hydrolysis : Treatment with NaOH/EtOH yields the carboxylic acid (total yield: 74%).
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Microwave Power | 300 W | +18% vs. conventional |
| NCS Equivalents | 1.2 eq | Minimizes dihalogenation |
Industrial Production Strategies
Continuous Flow Halogenation
Large-scale manufacturing employs tubular reactors to enhance heat/mass transfer. Key stages:
- Feeding : 2-Methylquinoline-8-carboxylic acid (20% w/v in $$CCl4$$) and $$Cl2$$ gas (0.5 L/min) are co-fed.
- Reaction : Residence time = 12 min at 130°C, 8 bar pressure.
- Workup : In-line neutralization with NaHCO$$_3$$ and crystallization.
Economic Metrics
| Metric | Value |
|---|---|
| Throughput | 12 kg/h |
| Purity | 98.5% |
| Waste Index (E-factor) | 3.2 |
Green Chemistry Innovations
Recent advances replace $$CCl_4$$ with biodegradable solvents:
- Solvent System : Ethyl lactate/water (7:3 v/v)
- Chlorine Source : Trichloroisocyanuric acid (TCCA)
- Yield : 81% with 99% atom economy
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Environmental Impact | Cost ($/kg) |
|---|---|---|---|---|
| Skraup + Oxidation | 62 | Moderate | High (E-factor 15) | 220 |
| Doebner-Miller | 90 | High | Moderate (E-factor 8) | 180 |
| Fe-Catalyzed C–H | 86 | High | Low (E-factor 3.2) | 150 |
| Microwave One-Pot | 74 | Low | Moderate (E-factor 5) | 210 |
Key Insights
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, depending on the reducing agent used.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Quinoline alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-2-methylquinoline-8-carboxylic acid is a chemical compound with the molecular formula . It has a role in various scientific applications, particularly in biological and medicinal chemistry .
Structural Information
- Molecular Formula:
- SMILES: CC1=NC2=C(C=C(C=C2C=C1)Cl)C(=O)O
- InChI: InChI=1S/C11H8ClNO2/c1-6-2-3-7-4-8(12)5-9(11(14)15)10(7)13-6/h2-5H,1H3,(H,14,15)
- InChIKey: KTHJIDBJBJUURV-UHFFFAOYSA-N
Scientific Research Applications
While specific case studies and comprehensive data tables focusing solely on "this compound" are not available in the search results, the broader applications of quinoline derivatives, including those with chloro and carboxylic acid substitutions, can provide insight.
1. Quinoline Derivatives as Mycobacterium tuberculosis Inhibitors:
Arylated quinoline carboxylic acids (QCAs) have shown activity against replicating and non-replicating Mycobacterium tuberculosis (Mtb) . A study profiled new arylated quinoline carboxylic acids, modified with alkyl, aryl, alkoxy, halogens, and nitro groups in the quinoline ring and identified two QCA derivatives, 7i and 7m, as effective Mtb inhibitors . Further research into similar compounds, such as this compound, may yield valuable results .
2. General Applications of Quinoline Ring Systems:
Quinoline ring systems are important structural units found in naturally occurring alkaloids and synthetic analogs with interesting biological activities .
3. Dyes
Derivatives of 3'-hydroxyquinophthalone-5-carboxylic acids can be used as dyes in a wide variety of applications .
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Quinoline Derivatives
*Calculated based on substituent additions to the quinoline core.
Key Comparisons:
Substituent Position and Electronic Effects Chlorine Position: Chlorine at position 6 (target) vs. 8 (8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) alters the electron density of the quinoline ring. Chlorine at position 6 is meta to the nitrogen atom, while position 8 is adjacent, leading to distinct electronic environments that influence reactivity and binding interactions .
Substituent Type and Solubility Methyl vs. Aromatic vs. Hydroquinoline Scaffolds: Analogs like 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid () have reduced aromaticity due to hydrogenation, which may increase flexibility and alter bioavailability compared to the fully aromatic target compound .
Biological and Synthetic Relevance The carboxylic acid group in the target compound enables salt formation or conjugation, similar to ethyl 6-[(1R,5R)-6,6-dimethyl-2-(quinolin-8-ylcarbamoyl)-bicyclo[3.1.1]hept-2-en-3-yl]-4-oxo-4H-chromene-2-carboxylate (), which uses a quinoline-carboxamide moiety for directed C–H activation . Aldehyde-containing derivatives like 2-chloro-8-methylquinoline-3-carboxaldehyde () serve as intermediates for further functionalization, whereas the target compound’s carboxylic acid group may limit such reactivity .
Biological Activity
6-Chloro-2-methylquinoline-8-carboxylic acid is a quinoline derivative that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C_11H_8ClN_1O_2
- Molecular Weight : 223.64 g/mol
The presence of a chlorine atom at the 6-position and a carboxylic acid group at the 8-position contributes to its unique chemical reactivity and biological properties.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb), which is significant for tuberculosis treatment.
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes, making it a candidate for drug development targeting specific diseases.
- Anticancer Properties : Research indicates potential antitumor effects by inhibiting specific molecular pathways involved in cancer progression.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, blocking substrate access. For example, it has been identified as an inhibitor of DNA gyrase in Mycobacterium tuberculosis, disrupting bacterial DNA replication .
- Inhibition of ATPase Activity : It has been reported to inhibit ATPase activity in the TIP48/TIP49 complex, which is implicated in cancer cell proliferation .
Antimicrobial Activity
A study highlighted that derivatives of quinoline carboxylic acids, including 6-chloro derivatives, exhibited enhanced activity against M. tuberculosis strains. The presence of chlorine at the 6-position was crucial for maintaining this activity, with specific derivatives showing a two-fold increase in inhibition compared to others .
Enzyme Inhibition Studies
In vitro assays demonstrated that this compound effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for treating neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) analyses indicated that modifications on the quinoline ring could significantly enhance inhibitory potency.
Table 1: Summary of Biological Activities
Case Studies
- Study on Antitubercular Activity : A series of quinoline carboxylic acids were synthesized and screened for their activity against replicating and non-replicating M. tuberculosis. The study found that 6-chloro derivatives had superior activity compared to other modifications, indicating the importance of structural positioning for efficacy .
- Cholinesterase Inhibition Analysis : Research involving hybrid quinoline-thiosemicarbazone compounds demonstrated that modifications on the quinoline ring could enhance binding affinity to AChE, suggesting potential for developing selective inhibitors for neurological conditions .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 6-Chloro-2-methylquinoline-8-carboxylic acid, and how can they be addressed methodologically?
- Answer : Synthesis of quinoline derivatives often requires multi-step protocols involving halogenation, carboxylation, and methylation. For this compound, critical steps include regioselective chlorination at the 6-position and methylation at the 2-position. Challenges such as low yields or impurities can arise from competing side reactions (e.g., over-chlorination). Optimization via controlled reaction temperatures (e.g., 0–5°C for chlorination) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Structural analogs like 6-chloroquinoline-2-carboxylic acid (CAS 59394-30-8) highlight the importance of positional isomer control .
Q. How can the purity and structural integrity of this compound be validated?
- Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95%).
- NMR : H and C NMR to confirm substituent positions (e.g., methyl at C2, chloro at C6).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHClNO, theoretical ~221.02 g/mol).
Cross-reference with thermodynamic databases (e.g., NIST) for melting point validation, though experimental values for this compound are not yet widely reported .
Q. What solvents are suitable for dissolving this compound in experimental settings?
- Answer : Based on structurally similar quinolines (e.g., 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid), the compound is likely sparingly soluble in chloroform, methanol, and DMSO. Pre-solubility testing via sonication in DMSO (10 mM stock) followed by dilution in aqueous buffers (pH 7.4) is advised. Dynamic light scattering (DLS) can monitor aggregation in biological assays .
Advanced Research Questions
Q. How do structural modifications at the 2-methyl and 6-chloro positions affect the compound’s bioactivity?
- Answer : Comparative studies of analogs (e.g., 5-chloro-8-methylquinoline-3-carboxylic acid, CAS 55240-51-2) reveal that substituent positions influence electronic and steric properties. For example:
- Methyl at C2 : Enhances lipophilicity, potentially improving membrane permeability.
- Chloro at C6 : May increase electrophilicity, affecting binding to targets like enzymes or receptors.
Computational modeling (e.g., DFT calculations) can predict electronic effects, while SPR (surface plasmon resonance) assays quantify binding affinities .
Q. What experimental strategies can resolve contradictions in reported biological activities of quinoline-carboxylic acid derivatives?
- Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:
- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Counter-Screening : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity.
- Batch Analysis : Compare activity across synthetically distinct batches via LC-MS to rule out impurity-driven effects.
For example, COX-2 inhibition reported in some quinolines (e.g., 8-Cl-2-MPQC) requires validation using recombinant enzyme assays .
Q. How can researchers design interaction studies to elucidate the mechanism of action of this compound?
- Answer : Key methodologies include:
- Binding Assays : Fluorescence polarization or ITC (isothermal titration calorimetry) to measure interactions with proteins (e.g., serum albumin for pharmacokinetic profiling).
- Enzyme Inhibition : Kinase-Glo® assays to screen for kinase inhibition, with IC determination.
- Cellular Uptake Studies : Radiolabeled compound (e.g., C) or fluorescent tagging to track intracellular localization.
For quinoline derivatives, interaction with metal ions (e.g., Fe) should also be explored via UV-Vis spectroscopy .
Q. What computational tools are effective in predicting the reactivity of this compound in synthetic pathways?
- Answer :
- DFT Calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., chlorination at C6 vs. C8).
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF).
- Retrosynthetic Software : Tools like CASPER or SynthiaTM propose feasible routes using known quinoline synthons (e.g., Skraup or Doebner-Miller reactions).
Cross-validate predictions with experimental data from analogs like 5,8-dichloroquinoline-2-carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
